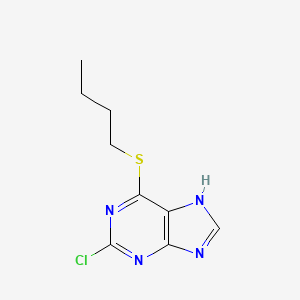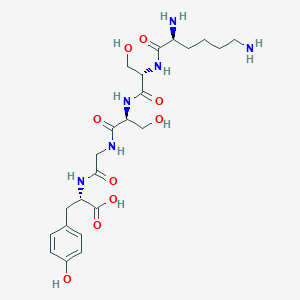![molecular formula C8H19NO5S B12600463 2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid CAS No. 906073-25-4](/img/structure/B12600463.png)
2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, an amino group, and a sulfonic acid group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-hydroxypropane-1-sulfonic acid with 1-hydroxypentan-2-ylamine. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of amino and hydroxy-substituted compounds.
Applications De Recherche Scientifique
2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The sulfonic acid group can participate in acid-base reactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(1-Hydroxyethyl)amino]propane-1-sulfonic acid
- 2-Hydroxy-3-[(1-hydroxyethyl)amino]propane-1-sulfonic acid
- 3-[(1-Hydroxypropyl)amino]propane-1-sulfonic acid
Uniqueness
2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
906073-25-4 |
|---|---|
Formule moléculaire |
C8H19NO5S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-hydroxy-3-(1-hydroxypentan-2-ylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H19NO5S/c1-2-3-7(5-10)9-4-8(11)6-15(12,13)14/h7-11H,2-6H2,1H3,(H,12,13,14) |
Clé InChI |
POZIHNDWKOAZFG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CO)NCC(CS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)



![1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one](/img/structure/B12600392.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-](/img/structure/B12600400.png)
![N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12600403.png)
![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)


![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)
